N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
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Overview
Description
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound that features both furan and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and tetrahydrofuran intermediates. The furan moiety can be synthesized through the cyclization of appropriate precursors, while the tetrahydrofuran moiety can be prepared via the reduction of furan derivatives.
The key steps in the synthesis include:
Formation of the furan intermediate: This can be achieved through the cyclization of 3-hydroxypropyl precursors under acidic conditions.
Preparation of the tetrahydrofuran intermediate: This involves the reduction of furan derivatives using hydrogenation or other reduction methods.
Coupling of the intermediates: The furan and tetrahydrofuran intermediates are then coupled using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The tetrahydrofuran moiety can be further reduced to form more saturated compounds.
Substitution: The hydroxyl group in the furan moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Furanones, carboxylic acids.
Reduction products: Saturated tetrahydrofuran derivatives.
Substitution products: Alkylated or acylated furan derivatives.
Scientific Research Applications
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The furan and tetrahydrofuran moieties can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds such as furfural and 5-hydroxymethylfurfural share the furan ring structure.
Tetrahydrofuran derivatives: Compounds like tetrahydrofuran-3-ylmethanamine have similar tetrahydrofuran moieties.
Uniqueness
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is unique due to the combination of both furan and tetrahydrofuran rings in its structure, along with the oxalamide linkage. This unique combination imparts specific chemical and biological properties that are not found in simpler furan or tetrahydrofuran derivatives.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c17-12(10-4-7-20-9-10)3-5-15-13(18)14(19)16-8-11-2-1-6-21-11/h4,7,9,11-12,17H,1-3,5-6,8H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSESMMLFFSXBMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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